[(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine
Overview
Description
(4-Fluorophenyl)(pyridin-3-yl)methylamine is an organic compound that features a fluorophenyl group, a pyridinyl group, and a methylamine group
Mechanism of Action
Mode of Action
It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to determine the exact biochemical pathways that (4-Fluorophenyl)(pyridin-3-yl)methylamine might affect. Given its structural similarity to other pyridine and fluorophenyl compounds, it might be involved in pathways related to cell signaling, metabolism, or other cellular processes .
Pharmacokinetics
Like other similar compounds, it’s likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of (4-Fluorophenyl)(pyridin-3-yl)methylamine’s action are currently unknown due to the lack of specific information about its targets and mode of action. Based on its structural features, it might have potential effects on cell signaling, enzyme activity, or other cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (4-Fluorophenyl)(pyridin-3-yl)methylamine. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with targets. The presence of other molecules could either facilitate or hinder its action depending on the nature of these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(pyridin-3-yl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction with methylamine under acidic conditions to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield (4-Fluorophenyl)(pyridin-3-yl)methylamine.
Industrial Production Methods
In an industrial setting, the production of (4-Fluorophenyl)(pyridin-3-yl)methylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(pyridin-3-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced using agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Fluorophenyl)(pyridin-3-yl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(pyridin-4-yl)methylamine
- (4-Fluorophenyl)(pyridin-2-yl)methylamine
- (4-Chlorophenyl)(pyridin-3-yl)methylamine
Uniqueness
(4-Fluorophenyl)(pyridin-3-yl)methylamine is unique due to the specific positioning of the fluorine atom on the phenyl ring and the pyridinyl group at the 3-position. This configuration imparts distinct electronic properties and reactivity, making it valuable for targeted applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-1-pyridin-3-ylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c1-15-13(11-3-2-8-16-9-11)10-4-6-12(14)7-5-10/h2-9,13,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABUWFPZDWZBCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)F)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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